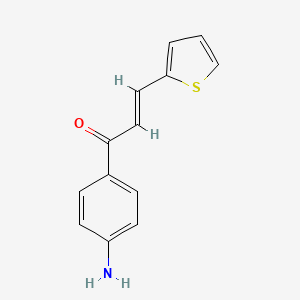
(2E)-1-(4-aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one
Descripción general
Descripción
(2E)-1-(4-aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as 4-Aminophenylthiophene-2-prop-2-en-1-one, is an organic compound that has recently been studied for its potential applications in various scientific fields. This compound has several unique properties that make it an attractive research subject for scientists.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Mechanochemical Synthesis : (2E)-1-(4-aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one and related compounds can be synthesized via a base-catalyzed Claisen-Schmidt condensation reaction. This process can be done at room temperature in a solvent-free condition, making it an environmentally friendly approach. The compounds are characterized using techniques like FT-IR, LC-MS, NMR, and X-ray diffraction (Praveena et al., 2019).
Crystal Structures and Hirshfeld Surface Analysis : The crystal structures of related chalcone derivatives have been explored using X-ray diffraction. Hirshfeld surface analysis is utilized to understand the intermolecular interactions, providing insights into the structural aspects of these compounds (Salian et al., 2018).
Antioxidant and Biological Activities
Antioxidant Activity : Some derivatives, including (E)-1-(2-aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, have been synthesized and evaluated for their antioxidant activity. This includes testing their free radical scavenging ability and superoxide dismutase mimetic activity (Sulpizio et al., 2016).
Antimicrobial and Antifungal Properties : Some derivatives exhibit potent antimicrobial and antifungal activities, indicating their potential in developing novel antimicrobial agents (Patel & Patel, 2017).
Corrosion Inhibition
- Maraging Steel Corrosion Inhibition : The derivative 1(2E)-1-(4-aminophenyl)-3-(2-thienyl)prop-2-en-1-one has been studied as a corrosion inhibitor for maraging steel in hydrochloric acid. It acts as a mixed-type inhibitor and adsorbs onto the steel surface, providing protection against corrosion (Sanatkumar et al., 2012).
Photophysical Properties
- Effect of Solvent Polarity on Photophysical Properties : The absorption and fluorescence characteristics of related compounds have been studied in different solvents. These studies reveal important information about the intramolecular charge transfer interactions and the stabilization of these molecules in various states (Kumari et al., 2017).
Propiedades
IUPAC Name |
(E)-1-(4-aminophenyl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9H,14H2/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVJZBJZYSXOBE-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



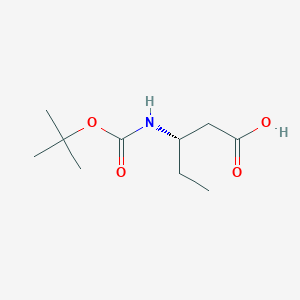
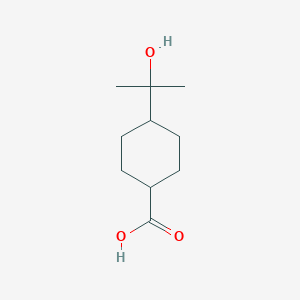
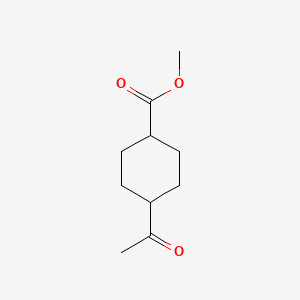
![tert-Butyl octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate hydrochloride](/img/structure/B3111625.png)
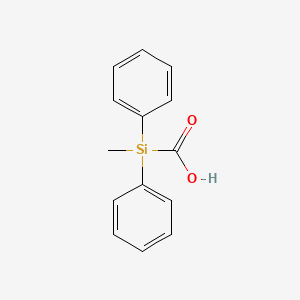
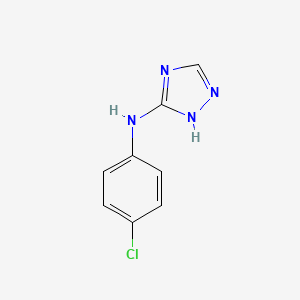
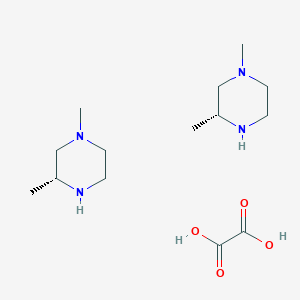
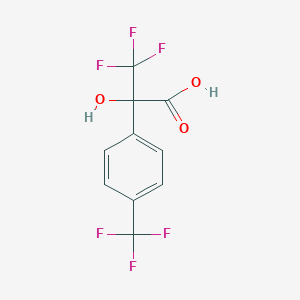
![3-[3,5-Bis(3-aminophenyl)phenyl]aniline](/img/structure/B3111652.png)
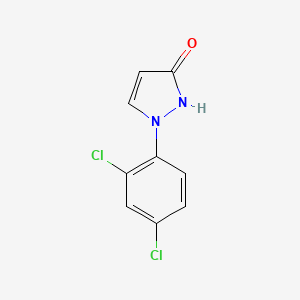
amine](/img/structure/B3111674.png)

![4-[(Tetrahydro-2h-pyran-2-yloxy)methyl]benzonitrile](/img/structure/B3111680.png)
